2-(Dimethylamino)ethanol hydrochloride

Catalog No.
S525293
CAS No.
2498-25-1
M.F
C4H12ClNO
M. Wt
125.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethanol hydrochloride

CAS Number

2498-25-1

Product Name

2-(Dimethylamino)ethanol hydrochloride

IUPAC Name

2-hydroxyethyl(dimethyl)azanium;chloride

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

InChI

InChI=1S/C4H11NO.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H

InChI Key

YJHSJERLYWNLQL-UHFFFAOYSA-N

SMILES

CN(C)CCO.Cl

Solubility

Soluble in DMSO

Synonyms

2-(diethylamino)ethanol, 2-(dimethylamino)ethanol hydrochloride, 2-(N,N-dimethylamino)ethanol hydrochloride, 2-diethylaminoethanol, 2-diethylaminoethanol hydrochloride, 2-diethylaminoethanol hydrochloride, 14C-labeled, 2-diethylaminoethanol sulfate (2:1), 2-diethylaminoethanol tartrate, 2-diethylaminoethanol, sodium salt, DEAE, deanol hydrochloride, diethylaminoethanol, diethylethanolamine, ethanol, 2-(dimethylamino)-, hydrochloride (1:1), ethanol, 2-dimethylamino-, hydrochloride, N,N-diethylethanolamine

Canonical SMILES

C[NH+](C)CCO.[Cl-]

Description

The exact mass of the compound 2-(Dimethylamino)ethanol hydrochloride is 125.0607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-(Dimethylamino)ethanol hydrochloride, also known as dimethylethanolamine, is an organic compound with the molecular formula C4H12ClNO\text{C}_4\text{H}_{12}\text{ClNO}. It appears as a colorless viscous liquid and possesses a fishlike odor. This compound is classified as a bifunctional amine, containing both a tertiary amine and a primary alcohol functional group, which contributes to its diverse chemical reactivity and applications in various fields, including pharmaceuticals and cosmetics .

DMEA.HCl may cause skin and eye irritation upon contact. Limited data exists on its specific toxicity, but it is advisable to handle it with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when working with it [].

Corrosion Inhibition

Research has investigated the effect of 2-(dimethylamino)ethanol (DMAE), the base component of DMAE.HCl, on the corrosion of metals. A study examined the impact of DMAE on the corrosion of a type of stainless steel (Type 304) in diluted hydrochloric acid. The findings suggest that DMAE may act as a corrosion inhibitor [].

Biological Research

Some scientific research has looked at the biological effects of DMAE. However, this research is primarily focused on cell cultures and not whole organisms. For instance, one study investigated the effects of ethanolamine (a related molecule) on cell cultures and found it increased DNA synthesis [].

  • Acid-Base Reactions: It can react with acids to form salts, releasing water in an exothermic process. This property is typical of amines, which act as bases .
  • Formation of Nitrogen Mustards: It serves as a precursor for nitrogen mustard compounds, such as 2-dimethylaminoethyl chloride, which are utilized in chemotherapy .
  • Polymerization: The compound acts as a curing agent for polyurethanes and epoxy resins, facilitating cross-linking reactions that enhance material properties .

2-(Dimethylamino)ethanol hydrochloride exhibits various biological activities:

  • Cognitive Enhancement: It is often marketed as a nootropic, purported to improve cognitive functions such as memory and attention. Studies suggest potential benefits in conditions like attention deficit-hyperactivity disorder and Alzheimer's disease .
  • Anti-Aging Effects: In cosmetic formulations, it is claimed to improve skin tone and reduce the appearance of fine lines and wrinkles due to its anti-inflammatory properties and ability to scavenge free radicals .
  • Neuroprotective Properties: Animal studies indicate that it may enhance spatial memory and working memory, suggesting neuroprotective effects .

The synthesis of 2-(dimethylamino)ethanol hydrochloride typically involves the ethoxylation of dimethylamine, where ethylene oxide reacts with dimethylamine under controlled conditions to produce the desired compound. This method allows for efficient production on both laboratory and industrial scales .

The applications of 2-(dimethylamino)ethanol hydrochloride are diverse:

  • Pharmaceuticals: Used as an intermediate for synthesizing various active pharmaceutical ingredients.
  • Cosmetics: Incorporated into skin care products for its skin-firming and anti-aging properties.
  • Industrial Uses: Functions as a curing agent in the production of polyurethanes and epoxy resins, corrosion inhibitors, paint additives, and emulsifiers .
  • Dietary Supplements: The bitartrate salt form is marketed as a dietary supplement for cognitive enhancement .

Research into interaction studies indicates that 2-(dimethylamino)ethanol hydrochloride can interact with various biological systems:

  • Synergistic Effects with Other Compounds: Studies have shown that it may enhance the efficacy of other cognitive enhancers when used in combination.
  • Potential Toxicity: While generally considered safe at recommended dosages, excessive intake has been associated with side effects such as gastrointestinal distress or neurological symptoms due to its stimulant properties .

Several compounds share structural or functional similarities with 2-(dimethylamino)ethanol hydrochloride. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
EthanolaminePrimary amineUsed in detergents and pharmaceuticals; less potent than 2-(dimethylamino)ethanol.
CholineQuaternary ammonium compoundEssential nutrient; involved in neurotransmission.
DimethylformamideTertiary amideSolvent in organic reactions; less biological activity.
N,N-DimethylglycineAmino acid derivativeUsed in supplements; supports methylation processes.
MeclofenoxateNootropic agentSimilar cognitive enhancement claims but different mechanism of action.

Uniqueness of 2-(Dimethylamino)ethanol Hydrochloride

What sets 2-(dimethylamino)ethanol hydrochloride apart from these similar compounds is its unique combination of both amine and alcohol functionalities, allowing it to participate in a wider range of

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

125.0607417 g/mol

Monoisotopic Mass

125.0607417 g/mol

Heavy Atom Count

7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A6A0TB3ES3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Irritant

Irritant

Other CAS

2498-25-1

Wikipedia

Deanol hydrochloride

Dates

Modify: 2023-08-15
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